molecular formula C27H21NO B14121491 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole

9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole

Cat. No.: B14121491
M. Wt: 375.5 g/mol
InChI Key: DTHWQUNYXAPAAH-UHFFFAOYSA-N
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Description

(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-dimethylcarbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme can be represented as follows:

3,6-Dimethylcarbazole+Benzoyl chloridePyridine, Reflux(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone\text{3,6-Dimethylcarbazole} + \text{Benzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone} 3,6-Dimethylcarbazole+Benzoyl chloridePyridine, Reflux​(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone

Industrial Production Methods

In an industrial setting, the production of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research, including:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the final drug product.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanol
  • (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)amine
  • (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)chloride

Uniqueness

(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its unique combination of carbazole and benzophenone moieties, which confer distinct electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as an intermediate in complex chemical syntheses.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

[4-(3,6-dimethylcarbazol-9-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C27H21NO/c1-18-8-14-25-23(16-18)24-17-19(2)9-15-26(24)28(25)22-12-10-21(11-13-22)27(29)20-6-4-3-5-7-20/h3-17H,1-2H3

InChI Key

DTHWQUNYXAPAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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